2-Pyrenemethanol
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Overview
Description
2-Pyrenemethanol is an organic compound with the molecular formula C17H12O It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyrenemethanol can be synthesized from 4,5,9,10-tetrahydropyrene. The synthesis involves bromination of 4,5,9,10-tetrahydropyrene followed by a reaction with sodium bicarbonate and borane in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of pyrene as a starting material, which undergoes functionalization through various chemical reactions such as bromination and reduction.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrenemethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrene carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene derivatives with different functional groups.
Substitution: It can participate in substitution reactions to form various pyrene-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrene carboxylic acid.
Reduction: Pyrene derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated pyrene compounds.
Scientific Research Applications
2-Pyrenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It plays a role in the study of molecular recognition and DNA interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-Pyrenemethanol involves its ability to intercalate into DNA structures, thereby affecting the stability and function of the DNA. This intercalation is driven by π-π stacking interactions between the pyrene moiety and the nucleobases of DNA. Additionally, it can act as a fluorescent probe, allowing for the visualization of molecular interactions and processes .
Comparison with Similar Compounds
- 1-Pyrenemethanol
- 1-Pyrenebutanol
- 1-Pyrenecarboxaldehyde
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenebutyric acid
Comparison: 2-Pyrenemethanol is unique due to its specific position of the hydroxymethyl group on the pyrene ring, which influences its reactivity and interaction with other molecules. Compared to 1-Pyrenemethanol, this compound may exhibit different electronic properties and binding affinities, making it suitable for distinct applications in molecular recognition and materials science .
Properties
CAS No. |
24471-48-5 |
---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
pyren-2-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9,18H,10H2 |
InChI Key |
XIKICBSLAFJTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CO)C=C2 |
Origin of Product |
United States |
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